Benzenemethanamine, 4-methoxy-N-(4-nitrophenyl)-
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Overview
Description
Benzenemethanamine, 4-methoxy-N-(4-nitrophenyl)- is an organic compound with the molecular formula C14H14N2O3. It is also known by other names such as 4-Methoxy-N-(4-nitrobenzyl)aniline. This compound is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, making it a derivative of benzenemethanamine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 4-methoxy-N-(4-nitrophenyl)- typically involves the reaction of 4-methoxybenzylamine with 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 4-methoxy-N-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, sulfonyl chlorides, and other electrophiles
Major Products Formed
Oxidation: 4-Methoxy-N-(4-aminophenyl)benzenemethanamine.
Reduction: 4-Methoxy-N-(4-hydroxyphenyl)benzenemethanamine.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Benzenemethanamine, 4-methoxy-N-(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzenemethanamine, 4-methoxy-N-(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzylamine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrobenzylamine: Lacks the methoxy group, affecting its solubility and reactivity.
4-Methoxy-N-(4-aminophenyl)benzenemethanamine: A reduced form of the compound with different chemical properties
Uniqueness
Benzenemethanamine, 4-methoxy-N-(4-nitrophenyl)- is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
142599-41-5 |
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Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-nitroaniline |
InChI |
InChI=1S/C14H14N2O3/c1-19-14-8-2-11(3-9-14)10-15-12-4-6-13(7-5-12)16(17)18/h2-9,15H,10H2,1H3 |
InChI Key |
YSRIXDTZVKGYKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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